molecular formula C₂₁H₂₆D₆O₅ B1156313 5β-Dihydrocortisol-d6

5β-Dihydrocortisol-d6

Cat. No.: B1156313
M. Wt: 370.51
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of 5β-Dihydrocortisol as a Cortisol Metabolite

5β-Dihydrocortisol is a derivative and metabolite of cortisol, a primary glucocorticoid steroid hormone produced in the adrenal gland. cymitquimica.com The transformation from cortisol to 5β-Dihydrocortisol is catalyzed by the enzyme steroid 5β-reductase, also known as AKR1D1. nih.gov This metabolic process is a key part of the pre-receptor regulation of ligands for the glucocorticoid receptor (GR), essentially controlling the availability of active hormones. nih.gov

While once considered an inactive byproduct, research has revealed that 5β-dihydrosteroids like 5β-Dihydrocortisol possess their own biological activities. nih.gov For instance, 5β-Dihydrocortisol has been identified as a potential mineralocorticoid. medchemexpress.comdcchemicals.comglpbio.com Studies have also shown it can potentiate the effects of other glucocorticoids, such as dexamethasone (B1670325), in raising intraocular pressure. nih.govglpbio.com Furthermore, it has demonstrated the ability to induce apoptosis (programmed cell death) in breast cancer cells. medchemexpress.comglpbio.comszabo-scandic.com These findings underscore its significance not just as a metabolic intermediate, but as a bioactive molecule in its own right.

Significance of Deuterated Analogs in Biomedical Research

Deuterated analogs are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H), a stable, heavier isotope of hydrogen. wikipedia.org This seemingly minor structural change can have a significant impact on the molecule's properties due to the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during chemical reactions, including metabolic processes. nih.gov

This increased stability is a cornerstone of the use of deuterated compounds in biomedical research and drug development. nih.gov Key applications and benefits include:

Altered Metabolism: By strategically replacing hydrogen with deuterium at sites vulnerable to metabolic breakdown, the rate of metabolism can be significantly slowed. nih.govnih.gov This can lead to an extended half-life of a drug or compound in the body. wikipedia.org

Improved Pharmacokinetics: A slower rate of metabolism can improve a drug's pharmacokinetic profile, potentially allowing for less frequent dosing. nih.govnih.gov

Reduced Toxicity: In some cases, drug toxicity is caused by the formation of reactive or harmful metabolites. Deuteration can reduce the formation of such metabolites, leading to an improved safety profile. nih.govmusechem.com

Metabolic Pathway Tracing: Because deuterium can be detected by mass spectrometry, deuterated compounds are invaluable tools for tracing the metabolic fate of molecules within biological systems without altering their fundamental chemical behavior. ontosight.aiclearsynth.com

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the "deuterium switch" approach as a viable strategy for improving existing medications. nih.gov

Rationale for Isotopic Labeling of 5β-Dihydrocortisol to 5β-Dihydrocortisol-d6

The primary reason for creating this compound is its application as a stable isotope-labeled internal standard in analytical chemistry, particularly in studies involving mass spectrometry. cymitquimica.comclearsynth.comevitachem.com When researchers aim to measure the concentration of endogenous 5β-Dihydrocortisol in complex biological samples like blood or urine, a known quantity of this compound is added to the sample.

Because this compound is chemically almost identical to the non-labeled version, it behaves similarly during sample extraction, purification, and analysis. However, its increased mass due to the six deuterium atoms allows it to be distinguished from the natural compound by a mass spectrometer. ontosight.ai This allows for highly accurate quantification of the endogenous 5β-Dihydrocortisol by correcting for any material lost during the analytical process. evitachem.com This technique is crucial for studying the metabolism of cortisol and understanding its role in various physiological and pathological states, such as Cushing's syndrome. clearsynth.com

Data Tables

Compound Properties

Property5β-DihydrocortisolThis compound
Chemical Formula C₂₁H₃₂O₅ cymitquimica.comC₂₁H₂₆D₆O₅ cymitquimica.comszabo-scandic.com
Molecular Weight 364.48 g/mol 370.51 g/mol cymitquimica.comszabo-scandic.com
Primary Function Cortisol metabolite, potential mineralocorticoid. nih.govmedchemexpress.comIsotope-labeled analog for use as an internal standard. cymitquimica.comevitachem.com
Key Characteristic Bioactive steroid produced by 5β-reductase. nih.govHeavier stable isotope, distinguishable by mass spectrometry. ontosight.ai

Selected Research Findings on 5β-Dihydrocortisol

Research AreaFindingReference
Oncology Induces apoptosis in MCF-7 breast cancer cells. The IC50 value (concentration causing 50% inhibition of viability) was found to be 27.59 μM. medchemexpress.comglpbio.comnih.gov
Ophthalmology Potentiates the action of dexamethasone in raising intraocular pressure in rabbits, suggesting a possible role in glaucoma. nih.govglpbio.com
Biochemistry Binds to human serum albumin (HSA), which can alter the secondary structure of the protein. nih.gov
Endocrinology Acts as a ligand for nuclear receptors and is part of the pre-receptor regulation of the glucocorticoid receptor (GR) in liver cells. nih.gov

Properties

Molecular Formula

C₂₁H₂₆D₆O₅

Molecular Weight

370.51

Synonyms

(5β,11β)-11,17,21-Trihydroxypregnane-3,20-dione-d6;  11β,17,21-Trihydroxy-5β-pregnane-3,20-dione-d6;  11β,17α,21-Trihydroxy-5β-pregnane-3,20-dione-d6;  Dihydrocortisol-d6;  NSC 15473-d6; 

Origin of Product

United States

Synthetic Strategies for 5β Dihydrocortisol D6 and Deuterated Steroids

Approaches to Stereoselective Deuteration in Steroid Synthesis

Stereoselective deuteration is a critical aspect of synthesizing labeled steroids, ensuring that deuterium (B1214612) atoms are introduced into specific positions with a defined three-dimensional orientation. Several methods have been established for this purpose.

One common approach is catalytic reductive deuteration . This method was used to prepare multi-labeled tetrahydrocortisol and tetrahydrocortisone, which are metabolites of cortisol, by treating precursors like prednisolone or prednisone with deuterium gas (D2) over a rhodium on alumina catalyst in a deuterated solvent (CH3COOD). nih.gov This process can introduce multiple non-exchangeable deuterium atoms across the steroid's A-ring. nih.gov

Another widely used technique involves reduction with deuterated metal hydrides . Reagents like sodium borodeuteride (NaBD4) are employed to reduce carbonyl groups, introducing a deuterium atom at that position. nih.govnih.gov For instance, the synthesis of [6,7,7-2H3] sterols involves the sodium borodeuteride reduction of a 6-oxo group to introduce a deuterium atom at the C-6 position. nih.gov This method is often combined with other deuteration steps to achieve multi-labeling.

Hydrogen-deuterium exchange reactions offer a way to introduce deuterium at positions adjacent to carbonyl groups or other activating functionalities. nih.gov These exchanges are typically base-catalyzed, using reagents like sodium deuteroxide (NaOD) in a deuterated solvent such as methanol-d (MeOD). nih.gov For example, in the synthesis of [9,11,12,12-2H4]cortisol, a hydrogen-deuterium exchange was performed on a cortisone (B1669442) precursor after protecting the side chain. nih.gov

A unified total synthesis route can also be employed, building the deuterated steroid from smaller, pre-deuterated fragments. wustl.edu For example, 18- and 19-trideuterated steroids have been prepared starting from deuterated building blocks like 2-(methyl-d3)-1,3-cyclopentanedione, which is derived from deuterated methyl iodide (CD3I). wustl.edu This approach allows for the precise placement of deuterium labels at positions that might be inaccessible through exchange or reduction reactions on the final steroid scaffold. wustl.edu

These strategies can be used in combination to produce steroids with specific and multiple deuterium labels, tailored for particular research needs. nih.gov

Precursor Compounds and Reaction Pathways for Deuterated Cortisol Metabolites

The synthesis of deuterated cortisol metabolites like 5β-Dihydrocortisol-d6 relies on the selection of appropriate starting materials and specific reaction pathways that introduce deuterium atoms prior to or during the formation of the final metabolite structure. 5β-Dihydrocortisol is a metabolite of cortisol, and thus, cortisol or its close derivatives are the logical precursors. medchemexpress.com

Common precursors for the synthesis of deuterated cortisol and its metabolites include cortisone, prednisolone, and prednisone. nih.govnih.gov The general pathway to 5β-dihydro metabolites involves the stereospecific reduction of the C4-C5 double bond in the A-ring of the steroid.

A key strategy involves the reductive deuteration of a precursor that already contains a double bond at the C4-C5 position. A method described for the synthesis of deuterium-labeled tetrahydrocortisol (a 5β-pregnane) from prednisolone utilized catalytic deuteration with rhodium on alumina. nih.gov This reaction reduces the double bonds in the A-ring and introduces deuterium atoms at positions C-1, C-2, C-3, C-4, and C-5, directly forming the deuterated 5β-dihydro structure. nih.gov

Alternatively, a multi-step approach can be used, as demonstrated in the synthesis of multiply deuterated cortisol from cortisone. nih.gov This process involved a sequence of protection, hydrogen-deuterium exchange, further protection, and reductive deuteration to install deuterium atoms at specific sites. nih.gov Such a deuterated cortisol analog could then, in principle, be used in metabolic studies where biological systems would convert it to the corresponding deuterated 5β-dihydrocortisol.

The table below summarizes precursor compounds and the reagents used in established syntheses of related deuterated steroids.

Precursor CompoundDeuterating Reagent(s)Target Compound Class
Prednisolone / PrednisoneD2 gas, Rhodium (5%) on alumina, CH3COODDeuterated Tetrahydrocortisol / Tetrahydrocortisone nih.gov
CortisoneNaOD in MeOD, NaBD4Multiply deuterated Cortisol nih.gov
Δ(5)-SterolDeuterium oxide, Sodium borodeuteride[6,7,7-2H3] Sterols nih.gov
CholesterolSodium borodeuteride, Deuterium waterDeuterated Cholestane-3,6-diols scilit.comresearchgate.net

Characterization of Synthesized this compound for Research Purity

After synthesis, the resulting this compound must be rigorously characterized to confirm its chemical identity, and to determine its isotopic purity and the location of the deuterium labels. nih.gov This ensures the reliability of data obtained when the compound is used in research, for example, as an internal standard in mass spectrometry-based quantification.

Mass Spectrometry (MS) , particularly coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the primary tool for characterization. nih.govnih.gov MS analysis confirms the successful incorporation of deuterium by showing the expected mass shift in the molecular ion compared to the unlabeled compound. nih.gov The isotopic purity can be estimated by analyzing the ion intensities in the molecular ion region of the mass spectrum. nih.gov High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the exact location of the deuterium atoms within the steroid structure. While ¹H NMR is used to observe the disappearance of signals corresponding to the positions where hydrogen has been replaced by deuterium, ²H NMR can be used to directly observe the deuterium nuclei. Comparing the NMR spectra of the labeled and unlabeled compounds provides unambiguous evidence of the deuteration sites. researchgate.net

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of the synthesized compound. rsc.org These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for their quantification. rsc.org The use of isotopically labeled internal standards with similar physicochemical characteristics to the analyte helps to minimize variations resulting from sample preparation and detector fluctuations.

The table below outlines the principal analytical techniques used for the characterization of deuterated steroids.

Analytical TechniquePurpose
Mass Spectrometry (MS)Confirms mass increase due to deuterium; determines isotopic enrichment and purity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile derivatives and provides mass spectrometric data for purity and identity confirmation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high sensitivity and specificity for quantification and structural confirmation in complex mixtures. tandfonline.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermines the specific locations of deuterium atoms on the steroid skeleton. researchgate.net
High-Performance Liquid Chromatography (HPLC)Assesses chemical purity by separating the target compound from impurities. rsc.org

Through the combined use of these techniques, researchers can ensure that the synthesized this compound meets the high purity standards required for its intended application in metabolic research and as an internal standard for quantitative analysis.

Advanced Analytical Methodologies Utilizing 5β Dihydrocortisol D6

Role of 5β-Dihydrocortisol-d6 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibrators, and controls. This compound is an ideal internal standard for the quantification of its unlabeled counterpart, 5β-Dihydrocortisol, because it shares nearly identical physicochemical properties while being distinguishable by its mass.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique renowned for its high accuracy and precision. youtube.com The core principle involves adding a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical process. youtube.comusgs.gov This labeled compound, often called a "spike," mixes with the endogenous, unlabeled analyte.

During analysis by mass spectrometry, the instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. youtube.com Because the standard is added before any sample extraction or cleanup, it experiences the same processing variations as the target analyte. usgs.gov By calculating the ratio of the two forms, any losses during sample preparation or fluctuations in instrument signal affect both compounds equally, thus canceling each other out. nih.gov This reliance on stable isotope ratios rather than absolute signal intensities is what makes IDMS a superior method for achieving accurate quantification. youtube.com

Biological samples like plasma, urine, and saliva contain a complex mixture of substances that can interfere with the analysis, a phenomenon known as the matrix effect. myadlm.org These effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. myadlm.orgreddit.com Furthermore, multi-step sample preparation procedures, such as liquid-liquid extraction or solid-phase extraction, can result in variable and incomplete recovery of the analyte. usgs.gov

A deuterated internal standard like this compound is the most effective tool to compensate for these issues. reddit.com Since its chemical structure and properties are almost identical to the unlabeled analyte, it behaves similarly during all stages of the analytical workflow. chromatographyonline.com It co-elutes with the native compound during liquid chromatography and experiences the same degree of ion suppression or enhancement from the sample matrix. myadlm.orgchromatographyonline.com Consequently, the ratio of the analyte to the deuterated internal standard remains constant, regardless of sample loss or matrix-induced signal variation. This ensures that the final calculated concentration accurately reflects the true amount of the analyte in the original sample. lcms.cz

Mass Spectrometry-Based Platforms for this compound Quantification

The quantification of 5β-Dihydrocortisol and its deuterated internal standard is accomplished using sophisticated mass spectrometry platforms, most commonly coupled with liquid chromatography for initial separation.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has become a powerful tool in clinical laboratories for steroid analysis. endocrine-abstracts.orgnih.gov This technique offers high analytical specificity due to the mass spectrometer's ability to measure mass with very high accuracy. nih.govresearchgate.net This allows for the unambiguous differentiation of the target analyte from other structurally similar compounds and endogenous interferences. endocrine-abstracts.org In the context of analyzing 5β-Dihydrocortisol, an LC-HRMS method would involve monitoring the accurate masses of both the native compound and the this compound internal standard. nih.govresearchgate.net The high resolution ensures that the signals are free from interference, leading to reliable and accurate quantification, which is particularly useful for profiling multiple cortisol metabolites simultaneously. endocrine-abstracts.orgresearchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is considered the gold standard for the quantitative analysis of small molecules like steroids in complex biological matrices. lcms.cznih.govbham.ac.uk UHPLC systems use columns with smaller particles, enabling faster analysis times and superior chromatographic separation compared to conventional HPLC. bham.ac.uk

The tandem mass spectrometer operates in a mode called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (the molecular ion of the steroid) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. By monitoring a unique precursor-to-product ion transition for both 5β-Dihydrocortisol and a corresponding shifted transition for this compound, the method can accurately quantify the analyte even at very low concentrations with minimal interference. nih.govnih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters for Steroid Analysis This table provides representative parameters for the analysis of cortisol and its deuterated standard, illustrating the principles applied to 5β-Dihydrocortisol and its d6 analog.

ParameterAnalyte (Cortisol)Internal Standard (Cortisol-d4)
Precursor Ion (m/z) 363.1367.1
Product Ion (m/z) 121.1121.1
Dwell Time (ms) 100100
Collision Energy (eV) 2727

For LC-MS analysis of steroids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques. longdom.org ESI is often preferred and can be operated in either positive or negative ion mode.

The fragmentation patterns observed in tandem mass spectrometry are crucial for structural confirmation and selective quantification. Steroids with a keto group on the C20 carbon, which includes 5β-Dihydrocortisol, exhibit characteristic fragmentation. nih.gov In negative ion mode ESI, these compounds typically form an adduct with formic acid from the mobile phase and then lose a fragment of 76 Da, corresponding to the combined loss of formic acid and formaldehyde. nih.gov

The deuterated internal standard, this compound, will undergo the same fragmentation process. nih.gov Its precursor and product ions will be shifted by 6 mass units (or less, depending on the location of the deuterium (B1214612) atoms on the fragmented portion). This predictable mass shift allows the mass spectrometer to clearly distinguish between the analyte and the internal standard, which is fundamental to the IDMS approach.

Table 2: Common Fragmentation Patterns for C20-Keto Steroids in Negative Ion Mode ESI This table describes the fragmentation pattern characteristic of the chemical family to which 5β-Dihydrocortisol belongs.

Compound ClassPrecursor Ion FormationCharacteristic Neutral LossResulting Product Ion
C20-Keto Steroids [M + HCOO]⁻76 Da (HCOOH + CH₂O)[M + HCOO - 76]⁻

Method Validation Parameters for this compound Quantification in Research Matrices

The successful application of this compound as an internal standard in advanced analytical methodologies hinges on the rigorous validation of the quantification methods. This validation process ensures the reliability, reproducibility, and accuracy of the analytical data. Key parameters, as outlined in regulatory guidelines, are thoroughly assessed to demonstrate that the method is fit for its intended purpose in complex research matrices.

Selectivity and Specificity Considerations

Selectivity and specificity are paramount in bioanalytical method validation, ensuring that the analyte of interest is unequivocally measured without interference from other components in the sample matrix. youtube.com In the context of this compound, which serves as an internal standard, these parameters are crucial for distinguishing it from the endogenous analyte (5β-Dihydrocortisol) and other structurally similar steroids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for achieving high selectivity and specificity in steroid analysis. nih.govlongdom.org The chromatographic separation physically isolates analytes based on their physicochemical properties, while tandem mass spectrometry provides an additional layer of specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the deuterated internal standard. youtube.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis. researchgate.net This is because its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and chromatographic retention times. researchgate.net However, careful selection of mass transitions is essential to prevent potential interference from naturally occurring isotopes of the analyte in the internal standard channel. nih.gov

Linearity, Range, and Calibration Curve Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.orgdntb.gov.ua For the quantification of analytes using this compound as an internal standard, a calibration curve is established by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentrations.

A linear relationship is typically demonstrated by a correlation coefficient (r²) value of ≥0.99. rsc.orgresearchgate.net In a study developing an LC-MS/MS method for a panel of free urinary steroids, the calibration curves for all analytes, including cortisol metabolites, showed a regression coefficient (r²) of greater than 0.999. nih.gov Another study on cortisol and its metabolites reported linearity with an R² > 0.995. nih.gov

The analytical range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), representing the concentration boundaries within which the assay is accurate and precise. For a method analyzing cortisol and its metabolites, the quantification range was established from 0.1 to 120 ng/mL for cortisol and cortisone (B1669442), and from 1 to 120 ng/mL for their tetrahydrometabolites. nih.gov

Table 1: Representative Calibration Curve Data for a Steroid Analyte using a Deuterated Internal Standard

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.052
5.00.261
10.00.518
25.01.295
50.02.589
100.05.210
250.012.985

This table is a representative example and does not reflect actual experimental data for this compound.

Precision and Accuracy Assessment in Research Applications

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. nih.gov Both are critical for ensuring the reliability of quantitative data. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the percentage of the nominal concentration.

For bioanalytical methods, intra-day (within a single day) and inter-day (over several days) precision and accuracy are evaluated using quality control (QC) samples at multiple concentration levels (low, medium, and high). rsc.orgnih.gov In a comprehensive study on the quantification of cortisol and its 15 metabolites, including 5β-dihydrocortisol, the method was validated with intra- and inter-day precision (CV) of 1.4–9.2% and 3.6–10.4%, respectively. The intra- and inter-day accuracy for the same method was reported to be between 95–110%. nih.gov

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data for a Cortisol Metabolite

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low55.8103.27.5101.8
Medium504.298.95.999.5
High2003.1101.54.8100.7

This table is based on typical acceptance criteria and the reported ranges for cortisol metabolites and does not represent specific data for this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters define the sensitivity of the analytical method.

For a liquid chromatography-MSn method developed for the determination of free cortisol and its 15 endogenous metabolites, the LOD and LOQ for all compounds, including 5β-dihydrocortisol, were reported to be 0.01 ng/mL and 0.05 ng/mL, respectively. nih.gov Another LC-MS/MS method for free urinary steroids reported an LLOD of 0.05 ng/mL for cortisol and 0.2 ng/mL for its tetrahydrometabolites, with the LLOQ being 0.1 ng/mL and 1.0 ng/mL, respectively. nih.gov

Table 3: Limits of Detection and Quantification for 5β-Dihydrocortisol

ParameterValue (ng/mL)
Limit of Detection (LOD)0.01
Limit of Quantification (LOQ)0.05

Data sourced from a study on the quantification of cortisol and its metabolites. nih.gov

Investigative Applications of 5β Dihydrocortisol D6 in Metabolic and Biochemical Research

Elucidation of Cortisol Metabolic Pathways using Deuterated Tracers

Deuterated tracers are instrumental in mapping the intricate network of cortisol metabolism. nih.gov By introducing a labeled compound into a biological system, scientists can follow its transformation into various metabolites, providing a clear picture of the active pathways. nih.govnih.gov 5β-Dihydrocortisol-d6 serves as a key intermediate in this process, allowing for the investigation of the reductive pathways of cortisol. The use of stable isotopes is considered safe, making these tracers suitable for a wide range of research, including studies in humans. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed to separate and quantify the labeled tracer and its resulting metabolites from the unlabeled endogenous pool. nih.govresearchgate.net

The conversion of cortisol to 5β-dihydrocortisol is a critical step in its catabolism, catalyzed by the enzyme steroid 5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). nih.govgenecards.orghmdb.ca This enzyme reduces the double bond between carbons 4 and 5 of the steroid A-ring. researchgate.net The reaction is stereospecific, meaning it exclusively produces the 5β isomer, where the hydrogen atom at position 5 is oriented in the beta configuration. researchgate.net This stereospecificity results in a bent A/B ring junction, a characteristic feature of 5β-reduced steroids. nih.gov

Using a deuterated cortisol tracer, researchers can precisely measure the activity of AKR1D1. By administering the labeled cortisol and subsequently measuring the appearance of labeled 5β-dihydrocortisol, a direct quantification of the enzyme's metabolic flux can be obtained. This approach allows for the characterization of 5β-reductase activity in various tissues and disease states, such as non-alcoholic fatty liver disease (NAFLD), where AKR1D1 expression may be altered. nih.gov

Once formed, 5β-dihydrocortisol is a substrate for further metabolic conversion. hmdb.ca The primary downstream pathway involves the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to form tetrahydrocortisols (THFs). hmdb.caresearchgate.net Using this compound as the starting tracer allows for the unambiguous identification and quantification of these downstream products. The deuterium (B1214612) label is retained during these subsequent enzymatic reactions, enabling researchers to confirm that the measured tetrahydrocortisols originate from the 5β-reduction pathway. This methodology is crucial for understanding the complete metabolic cascade of cortisol and how it may be altered in various physiological or pathological conditions. nih.govisotope.com

Table 1: Tracking Downstream Metabolites from this compound
Parent CompoundKey EnzymePrimary Labeled MetaboliteChemical Transformation
This compound3α-Hydroxysteroid Dehydrogenase (3α-HSD)5β-Tetrahydrocortisol-d6 (5β-THF-d6)Reduction of the 3-keto group to a 3α-hydroxyl group.

Enzyme Kinetic Studies with this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org Such studies are essential for understanding an enzyme's catalytic mechanism, its efficiency, and how its activity is controlled. wikipedia.orggusc.lv this compound serves as an ideal substrate for in vitro kinetic assays of the enzymes involved in its metabolism.

The enzyme AKR1D1 (steroid 5β-reductase) is responsible for the 5β-reduction of not only glucocorticoids like cortisol but also androgens, progestins, and bile acid precursors. nih.govgenecards.org By using this compound as a substrate in experiments with purified enzymes or cell lysates, researchers can determine fundamental kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic efficiency. Such studies have been pivotal in understanding the consequences of genetic mutations in the AKR1D1 gene, which can lead to congenital bile acid synthesis defects and hepatic dysfunction due to impaired enzyme function. medlineplus.govmedlineplus.gov

The expression and activity of metabolic enzymes can be altered by various substances, including drugs and environmental chemicals. nih.gov This process is known as enzyme induction (an increase in enzyme expression) or inhibition (a decrease in enzyme activity). wikipedia.orgauckland.ac.nzyoutube.com this compound can be used as a probe substrate in research models, such as cultured human hepatocytes, to assess these effects. bioivt.com

In a typical assay, the cells are exposed to a test compound, and then this compound is added. The rate of its metabolism is then measured by quantifying the formation of its deuterated downstream metabolites.

Enzyme Induction: If the test compound induces the expression of enzymes like 3α-HSD, the rate of metabolism of this compound will increase compared to untreated control cells. nih.gov

Enzyme Inhibition: If the test compound directly inhibits these enzymes, the rate of metabolism will decrease. auckland.ac.nz

This approach provides a precise and quantifiable method to screen for potential drug-drug interactions or the effects of xenobiotics on steroid metabolism. nih.gov

Table 2: Application of this compound in Assessing Enzyme Modulation
ScenarioEffect on Relevant Enzyme(s)Observed OutcomeInterpretation
Enzyme InductionIncreased enzyme synthesisIncreased rate of this compound metabolismTest compound is an enzyme inducer.
Enzyme InhibitionDecreased enzyme activityDecreased rate of this compound metabolismTest compound is an enzyme inhibitor.

Research into Steroid Receptor Interactions and Modulation Potential

Steroid hormones exert their effects by binding to specific intracellular steroid hormone receptors, which then act as transcription factors to regulate gene expression. nih.gov The metabolism of a steroid can dramatically alter its ability to bind to and activate these receptors.

Research indicates that 5β-reduced metabolites of glucocorticoids, such as 5β-dihydrocortisol, are generally inactive as ligands for the glucocorticoid receptor (GR). nih.gov This metabolic step, catalyzed by AKR1D1, effectively serves as a mechanism for glucocorticoid clearance and prereceptor regulation, controlling the amount of active cortisol available to bind to the GR in tissues like the liver. nih.govmdpi.com While inactive at the GR, some 5β-dihydrosteroids have been shown to act as ligands for other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), which play roles in regulating cholesterol and drug metabolism. nih.gov Furthermore, other dihydro-metabolites of cortisol, like 20β-dihydrocortisol, have been shown to be potent agonists of the mineralocorticoid receptor (MR), highlighting the diverse biological activities of cortisol metabolites. endocrine-abstracts.org The use of labeled compounds like this compound in competitive binding assays can help to precisely quantify the binding affinity of these metabolites to various receptors and elucidate their potential for receptor modulation.

Non-Receptor Mediated Effects of 5β-Dihydrosteroids

Beyond their interactions with classic steroid hormone receptors, 5β-dihydrosteroids can exert a range of biological effects through non-receptor mediated or non-classical receptor pathways. nih.govresearchgate.net These actions are often rapid and non-genomic, distinguishing them from the slower, transcription-dependent effects of typical steroid hormones. nih.gov

A key determinant of these unique activities is the distinct molecular shape of 5β-dihydrosteroids. The fusion of the A and B rings of the steroid nucleus is in a "bent" or cis-configuration, which contrasts with the planar structure of their 5α-isomers. researchgate.net This specific three-dimensional shape is thought to allow these molecules to interact with cell membranes, potentially causing membrane perturbation and influencing the function of embedded ion channels. nih.gov

While direct actions of 5β-dihydrocortisol on membranes are not fully characterized, studies on other 5β-dihydrosteroids provide evidence for this mechanism. For example, certain 5β-androstanes exhibit vasodilatory properties by blocking Ca2+ channels, and various 5β-pregnanes act as neuroactive steroids by modulating ligand-gated ion channels such as the GABAᴀ and NMDA receptors. researchgate.netnih.gov

Furthermore, 5β-dihydrosteroids can act as ligands for certain nuclear receptors that are not classical steroid receptors. nih.govnih.gov These include the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). nih.govresearchgate.net PXR functions as a "xenosensor" that regulates the metabolism of foreign substances and drugs, while FXR is a key regulator of bile acid and cholesterol homeostasis. nih.gov The ability of 5β-steroids to interact with these receptors highlights their integration into broader metabolic and detoxification pathways, far beyond their role as simple inactive metabolites. nih.govresearchgate.net

Mechanism Description Examples in 5β-Steroid Class Source(s)
Physicochemical Properties The bent A/B ring junction leads to a non-planar molecular shape. All 5β-dihydrosteroids. researchgate.net
Membrane Interaction The bent structure may cause membrane perturbation and alter ion channel function. 5β-androstanes block Ca2+ channels; 5β-pregnanes modulate GABAᴀ and NMDA receptors. nih.govresearchgate.netnih.gov
PXR Activation Act as ligands for the Pregnane X Receptor, a nuclear receptor regulating xenobiotic metabolism. 5β-pregnanes. nih.govnih.gov
FXR Activation Act as ligands for the Farnesoid X Receptor, a nuclear receptor involved in bile acid and cholesterol homeostasis. Bile acids (which are 5β-steroids). nih.govresearchgate.net

5β Dihydrocortisol D6 in Biomarker Discovery Research

Utilization of 5β-Dihydrocortisol-d6 in Metabolomics Approaches for Biomarker Identification

Metabolomics studies aim to identify comprehensive metabolic profiles that differ between, for example, healthy and diseased states. In untargeted and semi-targeted metabolomics, various analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are employed to detect hundreds to thousands of metabolites in biological samples like urine and plasma. researchgate.net Through these screening approaches, cortisol and its extensive network of metabolites are frequently identified as potential biomarkers for a range of conditions, including metabolic syndrome, endocrine disorders, and states of chronic stress. researchgate.netnih.gov

The native compound, 5β-dihydrocortisol, is one such metabolite in the glucocorticoid pathway. Once it is pinpointed as a potential biomarker of interest in the initial discovery phase, research transitions to targeted, quantitative methods to validate its clinical relevance. This is the critical juncture where this compound is utilized. As a stable isotope-labeled internal standard, it is added to biological samples at a known concentration at the beginning of sample processing. Because it is nearly identical in chemical structure and chromatographic behavior to the endogenous 5β-dihydrocortisol, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, due to its mass difference from the six deuterium (B1214612) atoms, the instrument can distinguish it from the native compound. This allows for precise ratiometric quantification, correcting for any analyte loss during sample extraction and for variations in instrument response. This accurate measurement is essential for establishing the true concentration of endogenous 5β-dihydrocortisol and confirming its statistical significance as a biomarker.

Table 1: Cortisol Metabolites Identified in Metabolomics Studies as Potential Biomarkers
MetaboliteChemical ClassAssociated Research AreaAnalytical Technique
CortisolGlucocorticoidStress, Cushing's Syndrome, Metabolic SyndromeLC-MS/MS, GC-MS
Cortisone (B1669442)GlucocorticoidKidney function, Cortisol metabolismLC-MS/MS, GC-MS
Tetrahydrocortisol (THF)Steroid MetaboliteCortisol clearance, Liver functionLC-MS/MS, GC-MS
Allo-tetrahydrocortisol (aTHF)Steroid Metabolite5α-reductase activityLC-MS/MS, GC-MS
5β-DihydrocortisolSteroid Metabolite5β-reductase activity, Glucocorticoid metabolismLC-MS/MS
6β-HydroxycortisolSteroid MetaboliteCYP3A4 enzyme activity, Drug metabolismLC-MS

Investigating Metabolic Signatures in Research Models

Research models, ranging from cell cultures to animal models, are indispensable for investigating the dynamic changes in metabolic pathways—often referred to as metabolic signatures—under specific physiological or pathological conditions. These models allow scientists to probe the mechanisms of disease and the effects of therapeutic interventions in a controlled environment. When studying pathways involving glucocorticoid metabolism, it is crucial to accurately measure fluctuations in key metabolites to understand how the metabolic network is perturbed.

Table 2: Example Application in a Research Model Study
Study ParameterDescription
Research Model Mouse model with targeted knockout of the Akr1d1 gene (5β-reductase)
Objective To investigate the metabolic signature resulting from the absence of 5β-reductase activity.
Biological Sample Liver tissue and plasma
Analytical Method Targeted LC-MS/MS steroid panel
Analyte of Interest 5β-Dihydrocortisol
Role of this compound Used as an internal standard to accurately quantify the concentration of endogenous 5β-Dihydrocortisol in both knockout and wild-type mice.
Expected Outcome Demonstrate significantly lower or undetectable levels of 5β-Dihydrocortisol in knockout mice, confirming the disruption of the metabolic pathway and defining a key component of the metabolic signature.

Development and Validation of Research Biomarkers with Deuterated Standards

The transition of a potential biomarker from a research finding to a validated clinical tool is a rigorous process governed by strict analytical validation guidelines. A key step in this process is the development of a robust, reliable, and reproducible quantitative assay. For steroid hormones and their metabolites, which often exist at low concentrations in complex biological matrices, LC-MS/MS is the gold standard methodology. nih.gov The use of stable isotope-labeled internal standards is a cornerstone of this validation process.

During the validation of an assay for 5β-dihydrocortisol, this compound is used to establish critical performance characteristics. These include:

Accuracy: By accounting for matrix effects and recovery losses, the deuterated standard helps ensure that the measured value is as close as possible to the true concentration.

Precision: It helps to minimize variability in results both within the same analytical run (intra-assay precision) and between different runs (inter-assay precision).

Linearity and Sensitivity: The standard is used to establish the range over which the assay is accurate and to determine the lower limit of quantification (LLOQ), which is the lowest concentration that can be reliably measured. nih.gov

Matrix Effect: Researchers can assess how components of the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a clean solvent. The internal standard helps to correct for these effects.

Without a suitable deuterated internal standard like this compound, the development of a quantitative assay for 5β-dihydrocortisol that meets the stringent requirements for clinical research and diagnostic use would be significantly more challenging, if not impossible. uzh.chendocrine-abstracts.org It is the key to transforming a promising research finding into a validated and reliable biomarker measurement.

Table 3: Typical Validation Parameters for an LC-MS/MS Assay Using a Deuterated Standard
Validation ParameterAcceptance Criteria (Typical)Role of this compound
Linearity (R²) > 0.99Used to construct the calibration curve against which the native analyte is quantified.
Intra-assay Precision (%CV) < 15% (< 20% at LLOQ)Normalizes for variations within a single analytical run.
Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)Corrects for variations that occur between different analytical runs.
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Corrects for analyte loss during sample preparation and instrumental variability.
Recovery Consistent and reproducibleThe response of the internal standard is used to gauge the efficiency of the extraction process.
Matrix Effect Minimized and correctedHelps to compensate for signal suppression or enhancement caused by the biological matrix.

Theoretical and Applied Considerations of Deuterium Labeling

Isotope Effects on Reaction Kinetics in Biochemical Pathways

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). sigmaaldrich.com This effect is most pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. sigmaaldrich.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. sigmaaldrich.com

In the context of 5β-Dihydrocortisol-d6, this principle is particularly relevant to its metabolic fate. 5β-Dihydrocortisol is a metabolite of cortisol, formed by the action of the enzyme 5β-reductase (AKR1D1). nih.govnih.gov This metabolic pathway is a critical part of the clearance of active steroid hormones. nih.gov Further metabolism of 5β-dihydrocortisol can occur through various enzymatic reactions, including those catalyzed by cytochrome P450 (CYP) enzymes, which are responsible for the oxidation of a wide array of substrates. nih.govnih.gov

When this compound is introduced into a biological system, the deuterium labels can influence the rate of its metabolism. If the deuteriums are positioned at sites of enzymatic attack, a primary KIE may be observed, leading to a slower rate of metabolism compared to the unlabeled compound. nih.gov For instance, if a CYP enzyme-mediated hydroxylation reaction involves the abstraction of a hydrogen atom from a deuterated position on the steroid nucleus, this step would be slower. nih.gov The magnitude of the KIE is dependent on the specific enzyme and reaction mechanism. nih.gov

The study of KIEs provides valuable insights into enzyme mechanisms. nih.gov While specific KIE data for this compound is not extensively published, research on other deuterated steroids and drugs metabolized by CYP enzymes demonstrates the significance of this effect. The observation of a significant KIE is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.gov

Illustrative Kinetic Isotope Effects in Steroid and Drug Metabolism

CompoundEnzymeKIE (kH/kD)Significance
Deuterated Morphine (N-demethylation)Cytochrome P450Slowed metabolismDemonstrates the potential for deuterium substitution to alter drug metabolism rates. nih.gov
Deuterated DihydroorotatesDihydroorotate DehydrogenaseUp to 3.4Indicates that C-H bond cleavage is a key, rate-determining step in the enzyme's catalytic cycle.

This deliberate slowing of metabolism, known as the "deuterium switch," is a strategy being explored in drug development to improve the pharmacokinetic profiles of certain medications. nih.gov For research purposes, understanding the potential KIE of this compound is crucial for interpreting data from metabolic studies where it might be used as a tracer.

Stability and Integrity of Deuterium Labeling in Biological Research Systems

For this compound to be a reliable tool in biological research, particularly as an internal standard in quantitative mass spectrometry, the stability and integrity of its deuterium labels are of paramount importance. sigmaaldrich.com An ideal deuterated standard should be chemically identical to the analyte of interest, co-elute chromatographically, and not undergo any loss or exchange of its isotopic labels during sample preparation, storage, and analysis. researchgate.netclearsynth.com

The primary concern regarding the stability of deuterated compounds is the potential for hydrogen-deuterium exchange. sigmaaldrich.comnih.gov This can occur when the deuterated compound is in a protic solvent, such as water or methanol, or under certain pH conditions. sigmaaldrich.comnih.gov If deuterium atoms exchange with protons from the surrounding environment, the isotopic purity of the standard is compromised, which can lead to inaccurate quantification. sigmaaldrich.com This phenomenon is sometimes referred to as "back-exchange". wikipedia.org

The location of the deuterium atoms on the this compound molecule is critical to its stability. Manufacturers of deuterated standards strive to place the labels at chemically stable, non-exchangeable positions. nih.gov For steroid molecules, this generally means avoiding positions with acidic protons, such as those adjacent to carbonyl groups or hydroxyl groups, where enolization can facilitate exchange. nih.gov The synthesis of cortisol labeled with deuterium at chemically stable sites has been a focus of research to produce reliable internal standards. nih.gov

The long-term stability of steroids, including cortisol, in biological samples like plasma has been studied, with findings indicating good stability when stored at low temperatures (-25°C or below). nih.gov Studies on salivary cortisol and cortisone (B1669442) have also shown that these hormones remain stable for extended periods (up to six years) when stored at -80°C. While these studies did not specifically investigate deuterated analogs, they provide confidence in the general stability of the steroid backbone under proper storage conditions.

Factors Affecting the Stability of Deuterated Steroid Standards

FactorPotential ImpactMitigation Strategy
pH of solutionAcidic or basic conditions can catalyze hydrogen-deuterium exchange. nih.govMaintain neutral pH during sample preparation and storage.
SolventProtic solvents (e.g., water, methanol) can be a source of protons for back-exchange. wikipedia.orgUse aprotic solvents where possible and minimize exposure time to protic solvents.
TemperatureElevated temperatures can increase the rate of degradation and exchange reactions.Store samples at low temperatures (e.g., -20°C to -80°C). nih.gov
Enzymatic ActivityResidual enzyme activity in biological samples could potentially metabolize the standard.Use appropriate enzyme inhibitors or rapid freezing to quench metabolic activity.

Future Research Directions and Methodological Advancements

Integration with Multi-Omics Data for Comprehensive Steroid Research

The study of steroids has transcended the measurement of single analytes, moving towards a systems-biology approach where steroid profiles are integrated with other molecular data sets. This "multi-omics" strategy, combining genomics, proteomics, transcriptomics, and metabolomics, offers a more holistic understanding of the complex roles of corticosteroids in health and disease.

At the core of the metabolomics component of these studies is the precise and accurate quantification of steroid hormones and their metabolites. Deuterated steroids, including 5β-Dihydrocortisol-d6, are critical for achieving this accuracy. sigmaaldrich.com In mass spectrometry-based analyses, stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting analytical variability, such as matrix effects and ion suppression, which are significant challenges in complex biological samples. sigmaaldrich.comnih.gov

Future research will focus on integrating highly accurate quantitative steroid data, obtained using standards like this compound, with large-scale genomic and proteomic data. For instance, by correlating specific steroid profiles with gene expression patterns or protein abundances, researchers can elucidate the mechanisms behind variable responses to glucocorticoid treatments. mdpi.com This approach is vital for understanding conditions where corticosteroid metabolism is dysregulated and for identifying novel biomarkers and therapeutic targets. The reliability of these complex multi-omics correlations is fundamentally dependent on the quality of the quantitative data for each analyte in the system.

Research AreaRole of this compoundPotential Outcome
Metabolomics Serves as an internal standard for accurate quantification of 5β-Dihydrocortisol and related metabolites via mass spectrometry. sigmaaldrich.comProvides reliable steroid profile data for correlation with other omics datasets.
Pharmacogenomics Enables precise measurement of metabolic phenotypes (steroid levels) to be linked with genetic variants in steroid-metabolizing enzymes.Identification of genetic markers that predict patient response to glucocorticoid therapy.
Systems Biology Facilitates the construction of robust metabolic network models by providing accurate quantitative inputs for steroid pathways.A deeper understanding of the interplay between steroid metabolism and broader cellular processes in diseases.

Development of Novel Analytical Platforms for High-Throughput Analysis of Deuterated Steroids

The increasing demand for large-scale clinical and environmental studies necessitates the development of analytical platforms capable of high-throughput steroid analysis without compromising data quality. The use of deuterated steroids is integral to the success of these platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for steroid analysis due to its high specificity and sensitivity. nih.govnih.gov Methodological advancements are focused on automating and streamlining the sample preparation and analysis workflow. For example, fully automated sample preparation using robotic workstations for solid-phase extraction (SPE) has been developed for the analysis of dozens of steroids in various matrices. mdpi.com These high-throughput systems rely on the addition of a mixture of deuterated internal standards at an early stage to track and correct for analyte loss and variability throughout the automated process. mdpi.com

Future developments will likely involve the refinement of these robotic systems, the implementation of faster chromatography techniques, and the use of more advanced mass spectrometers. nih.gov The goal is to reduce analysis time per sample to mere minutes while expanding the panel of steroids that can be measured simultaneously. nih.gov In this context, the availability of high-purity deuterated standards like this compound is essential for the development, validation, and routine implementation of these next-generation analytical methods. youtube.com Care must be taken during assay development to select an appropriate internal standard concentration to ensure linearity and avoid potential interference from naturally occurring isotopes of the target analyte. nih.gov

Analytical TechniqueAdvancementRole of Deuterated Steroids
Solid-Phase Extraction (SPE) Automation using 96-well plates and robotic liquid handlers.Added prior to extraction to correct for recovery variability. mdpi.com
Liquid Chromatography (LC) Use of Ultra-High Performance Liquid Chromatography (UHPLC) for faster separation.Co-elute with the non-labeled analyte to ensure accurate retention time identification and quantification.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) and rapid-scanning quadrupole MS for enhanced specificity and speed. nih.govProvide a distinct mass signal for unambiguous differentiation from the endogenous analyte. nih.gov

Expansion of this compound Applications in In Vitro and Ex Vivo Research Models

Beyond its role as an analytical standard, this compound is pivotal for enabling detailed mechanistic studies in various laboratory-based research models. These models are crucial for understanding the specific biological functions of cortisol metabolites like 5β-Dihydrocortisol.

In in vitro models, such as cultured cell lines (e.g., human liver-derived HepG2 cells or breast cancer cells), this compound allows researchers to accurately measure the formation of 5β-Dihydrocortisol from cortisol. medchemexpress.commdpi.com This is essential for studying the activity of key enzymes like steroid 5β-reductase (AKR1D1) and how its expression or activity is altered by genetic factors, disease states, or drug exposure.

In ex vivo models, which use tissues maintained outside the body, the compound facilitates the study of steroid metabolism in a more physiologically relevant context. For example, studies using human lens tissue have investigated the local metabolism of cortisol, identifying the production of various metabolites. nih.govresearchgate.net While the non-labeled 5β-Dihydrocortisol has been shown to potentiate the effects of glucocorticoids on intraocular pressure, its direct quantification in such models is challenging. nih.gov The use of this compound as an internal standard in LC-MS/MS assays would enable the sensitive and specific measurement required to probe these local effects. Other research has used uterine smooth muscle strips to show that 5β-dihydroprogesterone, a related metabolite, can inhibit oxytocin-mediated contractions, suggesting a role as a tocolytic agent. mdpi.comnih.gov Similar models could be used to investigate the effects of 5β-Dihydrocortisol, with its quantification underpinned by the deuterated standard.

Research ModelApplication of this compoundResearch Question Addressed
In Vitro (Cell Cultures) Internal standard for quantifying cortisol metabolism to 5β-Dihydrocortisol in cancer cell lines or hepatocytes. medchemexpress.commdpi.comWhat is the rate of 5β-reduction of cortisol? How do specific drugs or genetic variants affect this pathway?
Ex Vivo (Ocular Tissue) Enables accurate measurement of 5β-Dihydrocortisol produced by lens or trabecular meshwork tissue cultures. nih.govnih.govIs 5β-Dihydrocortisol produced locally in the eye and does it contribute to glucocorticoid-induced ocular hypertension?
Ex Vivo (Uterine Tissue) Used to quantify cortisol and its metabolites in studies of uterine smooth muscle relaxation.Does local cortisol metabolism in uterine tissue play a role in regulating contractility during pregnancy?

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 5β-Dihydrocortisol-d6 in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. Deuterated analogs like this compound are ideal internal standards (IS) for correcting matrix effects and ion suppression. Key steps include:

  • Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers (e.g., 5α vs. 5β metabolites) .
  • Mass detection : Monitor transitions such as m/z 365.2 → 121.1 (quantifier) and 365.2 → 267.1 (qualifier) for the analyte, with deuterium-labeled IS (e.g., m/z 371.2 → 127.1) .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma/serum samples .

Basic: How does isotopic labeling (d6) in this compound mitigate analytical variability in cortisol metabolism studies?

Answer:
The six deuterium atoms in this compound reduce co-elution interference with endogenous cortisol metabolites (e.g., tetrahydrocortisol) by increasing its molecular mass. This enables:

  • Accurate IS correction : Co-eluting IS and analyte share extraction efficiency and ion suppression profiles, minimizing batch-to-batch variability .
  • Stable isotope dilution : Ensures precise quantification in complex matrices (e.g., urine) where endogenous metabolites like 20α/β-dihydrocortisol may cross-react in immunoassays .

Advanced: What experimental design considerations are critical when studying this compound’s role in glucocorticoid metabolism pathways?

Answer:

  • Hypothesis-driven sampling : Collect timed urine/blood samples to capture diurnal cortisol rhythm and 5β-reductase activity peaks .
  • Cohort stratification : Include groups with altered 5β-reductase expression (e.g., hepatic impairment, pregnancy) to assess enzyme kinetics .
  • Control for confounders : Use dexamethasone suppression tests to isolate endogenous cortisol production from exogenous sources .
  • Data linkage : Combine LC-MS data with genomic/proteomic datasets (e.g., AKR1D1 polymorphisms) to explain inter-individual variability .

Advanced: How can researchers resolve contradictions in reported this compound pharmacokinetic (PK) parameters across studies?

Answer:
Discrepancies often arise from:

  • Matrix effects : Plasma vs. saliva matrices yield different protein-binding rates. Validate assays in all studied matrices .
  • Dosing protocols : Subcutaneous vs. intravenous administration alters absorption rates. Standardize dosing routes and use population PK models (e.g., NONMEM) to account for variability .
  • Cross-reactivity : Immunoassays may misattribute signals to structurally similar metabolites (e.g., 5α-Dihydrocortisol). Confirm findings with orthogonal LC-MS/MS .

Advanced: What methodological frameworks are recommended for formulating research questions on this compound’s biochemical interactions?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • Example :
    • Population : Patients with congenital adrenal hyperplasia (CAH).
    • Intervention : this compound as a tracer in cortisol turnover studies.
    • Comparison : Healthy controls vs. CAH patients under hydrocortisone therapy.
    • Outcome : Quantify 5β-reductase activity via urinary tetrahydrocortisol-d6 excretion .
      This ensures alignment with gaps in cortisol metabolism literature and clinical relevance .

Advanced: How can researchers address isotopic interference when using this compound in high-resolution mass spectrometry (HRMS)?

Answer:

  • Resolution settings : Use HRMS with resolving power >30,000 to distinguish this compound (m/z 371.2345) from endogenous analogs (e.g., 5β-Dihydrocortisol, m/z 365.1968) .
  • Data-independent acquisition (DIA) : Fragment all ions within isolation windows (e.g., 4 Da) to capture diagnostic product ions (e.g., m/z 121.1 for cortisol derivatives) .
  • Blank matrix analysis : Pre-screen samples to identify natural abundance deuterium signals in control groups .

Basic: What are the key challenges in synthesizing this compound with high isotopic purity?

Answer:

  • Deuterium incorporation : Ensure >99% isotopic enrichment at C-2,4,6,6,21,21 positions via catalytic deuteration of cortisol precursors (e.g., using Pd/BaSO4 in deuterated solvents) .
  • Purification : Use preparative HPLC to remove 5α-diastereomers and under-deuterated byproducts .
  • Stability testing : Monitor deuterium loss under storage conditions (e.g., -80°C vs. room temperature) using accelerated degradation studies .

Advanced: How can in silico models enhance the interpretation of this compound tracer data in metabolic flux studies?

Answer:

  • Compartmental modeling : Use SAAM II or MATLAB to simulate cortisol → 5β-Dihydrocortisol conversion rates, incorporating rate constants for 5β-reductase and 11β-HSD1 .
  • Stable isotope tracer kinetics : Apply Michaelis-Menten equations to estimate Vmax and Km from urinary tracer-to-tracee ratios .
  • Machine learning : Train neural networks on multi-omics datasets to predict 5β-reductase activity in understudied populations (e.g., pediatric cohorts) .

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular formulaC21H24D6O5
Exact mass371.2345 Da
Retention time (C18 column)8.2 ± 0.3 min (water/acetonitrile)
StabilityStable at -80°C for 24 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.